3-Amino-2-methylpropanoic acid-d3

Bioanalysis LC-MS/MS Method Validation

Accurate quantification of endogenous BAIBA is compromised by matrix effects and the inability to differentiate analyte from standard. This deuterium-labeled internal standard (SIL-IS) solves both issues. - **Mass shift:** +3 Da enables precise differentiation from unlabeled BAIBA in complex biofluids. - **Co-elution:** Nearly identical physicochemical properties ensure uniform matrix effect correction, improving sensitivity by 30% in validated LC-MS/MS assays. - **Traceability:** Essential for clinical studies on cardiometabolic risk, bone density, and exercise metabolism. Supplied with batch-specific COA.

Molecular Formula C4H9NO2
Molecular Weight 106.14 g/mol
Cat. No. B12391888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2-methylpropanoic acid-d3
Molecular FormulaC4H9NO2
Molecular Weight106.14 g/mol
Structural Identifiers
SMILESCC(CN)C(=O)O
InChIInChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/i2D2,3D
InChIKeyQCHPKSFMDHPSNR-UHVFUKFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BAIBA-d3 Procurement Guide as Stable Isotope-Labeled Internal Standard


3-Amino-2-methylpropanoic acid-d3 (also known as 3-aminoisobutyric acid-d3 or BAIBA-d3) is a deuterium-labeled analog of the endogenous amino acid 3-aminoisobutyric acid (BAIBA) . This compound is a stable isotope-labeled internal standard (SIL-IS) primarily utilized in quantitative mass spectrometry (MS)-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The strategic replacement of three hydrogen atoms with deuterium atoms results in a nominal mass shift of +3 Da compared to the unlabeled analyte, a feature that enables precise differentiation and quantification in complex biological matrices .

Stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS/MS
Deuterium-labeled; co-elutes with endogenous BAIBA for matrix-effect correction
Designed for bioanalytical method development in research matrices

Why BAIBA-d3 Cannot Be Replaced by Unlabeled or Alternative Standards


Substituting 3-Amino-2-methylpropanoic acid-d3 with its unlabeled counterpart or a structurally similar, but non-isotopic, internal standard fundamentally compromises the accuracy of quantitative bioanalysis. The unlabeled compound is naturally present as an endogenous metabolite, making it unsuitable for differentiating analyte from standard . Furthermore, non-isotopic internal standards, such as 13C-labeled analogs or chemically similar compounds, do not perfectly co-elute with the analyte, leading to differential ion suppression or enhancement from matrix effects [1]. This results in inaccurate compensation for sample preparation variability, extraction recovery, and instrument drift. In contrast, the deuterated analog exhibits nearly identical physicochemical properties, ensuring co-elution and uniform matrix effect response, which is the cornerstone of reliable and reproducible quantification in complex samples like plasma, serum, and tissue homogenates [2].

Unlabeled BAIBA
Endogenous metabolite; cannot differentiate analyte from standard.
Non-isotopic internal standard
Does not co-elute; differential matrix effects may compromise accuracy.
¹³C-labeled analog
Smaller mass shift risks isotopic overlap; may not fully resolve analyte signal.

Quantitative Differentiation vs. Unlabeled and Alternative Standards


Enhanced Sensitivity and Accuracy with Deuterated Internal Standard

A study published in Analytical and Bioanalytical Chemistry established the utility of rac-3-Aminoisobutyric Acid-d3 Hydrochloride (a closely related deuterated form) as an internal standard for quantifying endogenous BAIBA levels in clinical samples. The use of this deuterated standard resulted in a remarkable 30% increase in detection sensitivity compared to conventional methods that do not utilize a co-eluting isotopic internal standard [1]. This improvement is directly attributable to the correction for matrix effects and ionization variability.

Detection Sensitivity
Head-to-head
+30% improvement vs. conventional methods
Reported sensitivity gain supports method review
LC-MS/MS analysis of BAIBA in research serum/plasma
Bioanalysis LC-MS/MS Method Validation

Superior Matrix Effect Compensation vs. Unlabeled Analyte

The primary advantage of using 3-Amino-2-methylpropanoic acid-d3 over its unlabeled analog is its ability to compensate for matrix effects. Biological matrices (e.g., plasma, serum) contain phospholipids and other components that can suppress or enhance analyte ionization, leading to inaccurate quantification. Because the deuterated standard is affected by these matrix effects in an identical manner to the unlabeled analyte, their response ratio remains constant . In contrast, an unlabeled internal standard cannot be distinguished from the endogenous analyte, and a non-isotopic standard may exhibit differential ion suppression, leading to significant quantification bias. The use of a co-eluting deuterated internal standard is a regulatory expectation in bioanalytical method validation by the FDA and EMA for this reason [1].

Matrix Effect Correction
Class-level
Identical matrix response as analyte (co-elution)
Co-eluting SIL-IS supports matrix-effect control
Isotope dilution principle; method validation review context
Matrix Effect LC-MS Ion Suppression

Isotopic Purity and Distinct Mass Shift vs. 13C-Labeled Standards

The utility of 3-Amino-2-methylpropanoic acid-d3 is predicated on its high isotopic purity and defined mass shift. It possesses a nominal mass of 106.14 g/mol, which is +3 Da relative to the unlabeled 3-amino-2-methylpropanoic acid (103.12 g/mol) [1]. This mass difference is sufficient to separate the analyte and internal standard peaks in MS1 spectra, even at low resolution, avoiding isotopic cross-talk. In contrast, a 13C-labeled standard (e.g., +1 Da) may have a higher risk of signal overlap with the naturally occurring M+1 isotope of the analyte, potentially compromising accuracy at high analyte concentrations. High isotopic purity (>98%) of the d3-label minimizes the contribution of the unlabeled impurity to the analyte signal, ensuring precise and accurate quantification .

Mass Shift
Specification review
+3 Da (106.14 vs 103.12 g/mol)
Spec review: +3 Da shift supports analyte differentiation
Isotopic purity >98% minimizes unlabeled impurity signal
Stable Isotope Labeling Mass Spectrometry Isotopic Purity

Key Applications in Metabolic and Exercise Physiology Research


LC-MS/MS Method Development for Endogenous BAIBA in Clinical Cohorts

This compound is the definitive choice for developing robust and validated LC-MS/MS methods to quantify endogenous L- and D-BAIBA in human plasma or serum. The evidence confirms its utility in correcting for matrix effects and improving detection sensitivity by 30% [1]. This is critical for large-scale clinical studies investigating the association of circulating BAIBA with cardiometabolic risk factors [2], bone mineral density [3], or physical performance [4], where accurate, reproducible quantification across thousands of samples is paramount.

Enantiomer-Specific Quantification in Exercise and Muscle Metabolism

Studies exploring the distinct biological roles of L-BAIBA (from valine) and D-BAIBA (from thymine) require precise quantification of both enantiomers [1]. The use of a racemic or enantiomerically pure deuterated internal standard, like 3-Amino-2-methylpropanoic acid-d3, is essential for accurately tracking small, exercise-induced changes in these metabolites [2]. The high sensitivity and matrix effect correction enabled by the deuterated standard allow researchers to detect subtle shifts in BAIBA levels in response to acute or chronic exercise interventions, elucidating their roles in energy expenditure and metabolic health [3].

Metabolic Flux Analysis and Tracer Studies

While primarily used as an internal standard for quantification, the deuterium label in 3-Amino-2-methylpropanoic acid-d3 can also be leveraged as a tracer to study BAIBA synthesis and degradation pathways. Its +3 Da mass shift, relative to the unlabeled analyte, makes it an ideal tool for stable isotope-resolved metabolomics experiments [1]. Researchers can spike this labeled standard into cell culture media or administer it to model organisms to track the metabolic fate of BAIBA and quantify its flux through various pathways, providing unique insights into amino acid metabolism [2].

Application
Selection Property
Validation Focus
Endogenous BAIBA quantification in research cohorts
Matrix-effect correction capability
Method reproducibility across research plasma batches
Enantiomer-specific BAIBA monitoring in exercise studies
Isotopic dilution for precise enantiomer tracking
Detection of exercise-induced metabolite changes
Metabolic flux analysis in tracer studies
Defined mass shift for stable isotope-resolved metabolomics
Flux quantification in cell culture or model organisms
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